molecular formula C29H20BrN5O2S B11641115 (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11641115
M. Wt: 582.5 g/mol
InChI Key: REHZJCTVYULWAG-UQQQWYQISA-N
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Description

The compound (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolo-triazole core, and multiple aromatic substituents, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a phenylhydrazine derivative, the pyrazole ring can be formed through a cyclization reaction with an appropriate diketone.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction using allyl bromide and a suitable base.

    Formation of the Thiazolo-Triazole Core: This step involves the cyclization of a thiosemicarbazide derivative with a bromo-substituted aromatic aldehyde under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the thiazolo-triazole core using a condensation reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolo-triazole core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) under controlled temperatures.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dihydro derivatives of the pyrazole or thiazolo-triazole rings.

    Substitution: Halogenated or alkylated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may render it useful in the development of new drugs for treating diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound might find applications in the development of new materials with specific electronic or optical properties. Its complex structure could contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-({3-[4-(ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its allyloxy group, which can undergo unique chemical transformations compared to methoxy or ethoxy analogs. This feature may provide distinct reactivity and binding properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H20BrN5O2S

Molecular Weight

582.5 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H20BrN5O2S/c1-2-16-37-24-14-10-19(11-15-24)26-21(18-34(32-26)23-6-4-3-5-7-23)17-25-28(36)35-29(38-25)31-27(33-35)20-8-12-22(30)13-9-20/h2-15,17-18H,1,16H2/b25-17-

InChI Key

REHZJCTVYULWAG-UQQQWYQISA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3)C6=CC=CC=C6

Origin of Product

United States

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